![molecular formula C18H24N4OS B5600966 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5600966.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to the molecule often involves multi-step chemical processes, including cyclo-condensation, nucleophilic addition, and the use of specific catalysts to achieve the desired product. For example, a related synthesis pathway involves the cyclo-condensation of diacetyl, aromatic aldehyde, and 2-(piperazin-1-yl)ethanamine, demonstrating the complexity and precision required in synthesizing compounds with such intricate structures (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the physical and chemical behavior of a compound. Crystal structure studies, such as those conducted on related compounds, reveal detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. These studies often utilize X-ray crystallography, providing insight into the molecule's structural characteristics and how it may interact with other molecules (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of a compound like "4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidine" are influenced by its functional groups. Compounds containing imidazole, thiazole, and piperidine units have been explored for various chemical reactions, including cyclocondensation and nucleophilic addition, showcasing their reactivity and potential for further chemical modifications. The presence of these functional groups suggests that the molecule may participate in a wide range of chemical reactions, contributing to its versatility in chemical synthesis (Lamphon et al., 2004).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. For compounds with similar structures, these properties can give insight into the molecule's stability, phase behavior, and how it might be handled or stored for both research and application purposes. Analysis of crystal structure and molecular geometry aids in understanding these properties at a fundamental level (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for interaction with other molecules, are of significant interest. For molecules with imidazole, thiazole, and piperidine components, their potential to participate in hydrogen bonding, electronic interactions, and other chemical reactions is of particular relevance. These interactions can influence the molecule's behavior in biological systems, its potential as a catalyst, or its use in materials science (Mahmoud et al., 2011).
特性
IUPAC Name |
[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-12-16(24-13(2)20-12)18(23)21-8-5-15(6-9-21)17-19-7-10-22(17)11-14-3-4-14/h7,10,14-15H,3-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMJXGDBZAWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NC=CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)
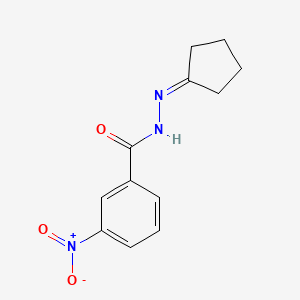
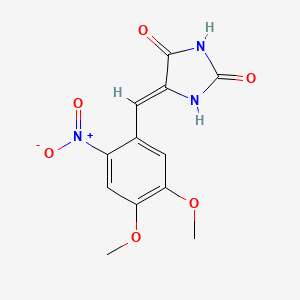
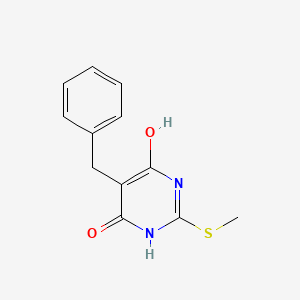

![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5600943.png)
![4-[(hydroxyimino)methyl]phenyl 2-chlorobenzoate](/img/structure/B5600950.png)
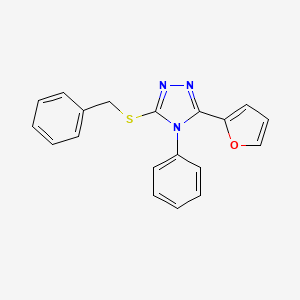
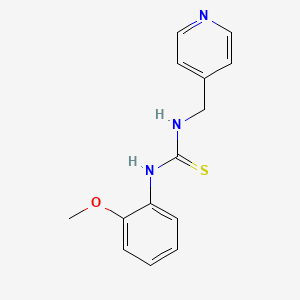
![1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5600961.png)
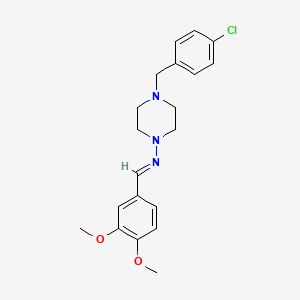
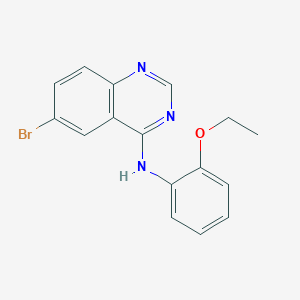
![4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5600997.png)